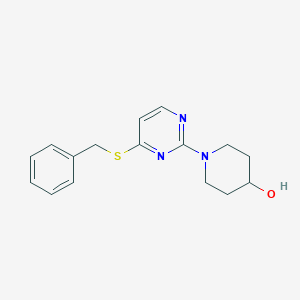![molecular formula C12H18F3N3O4S2 B6982285 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)
2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of both sulfonamide and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in enhancing the pharmacokinetic properties of drug candidates. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a benzene derivative to introduce a nitro group, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: The resulting sulfonamide is alkylated with ethylsulfonyl chloride in the presence of a base to form the ethylsulfonylamino group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonamide groups, leading to the formation of N-oxides and sulfoxides.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. These interactions can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group but lack the trifluoromethyl group.
Trifluoromethyl Compounds: Compounds such as fluoxetine and celecoxib contain the trifluoromethyl group but differ in other structural aspects.
Uniqueness
The combination of both sulfonamide and trifluoromethyl groups in 2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide makes it unique. This dual functionality enhances its pharmacokinetic properties and broadens its range of biological activities compared to compounds with only one of these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[3-(ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O4S2/c1-2-23(19,20)18-7-3-6-17-10-5-4-9(12(13,14)15)8-11(10)24(16,21)22/h4-5,8,17-18H,2-3,6-7H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPEWVFCGGIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCNC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B6982208.png)
![[2-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]methanol](/img/structure/B6982211.png)
![Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate](/img/structure/B6982217.png)
![6-[[3-Fluoro-4-(morpholine-4-carbonyl)anilino]methyl]pyridine-2-carbonitrile](/img/structure/B6982227.png)
![6-[[[5-(2-Oxopyrrolidin-1-yl)pyridin-2-yl]amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982228.png)
![6-[[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)amino]methyl]pyridine-2-carbonitrile](/img/structure/B6982229.png)
![N-ethyl-4-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6982231.png)
![tert-butyl N-[3-[1-(3-aminopropyl)triazol-4-yl]-1-(methanesulfonamido)-1-oxopropan-2-yl]carbamate](/img/structure/B6982250.png)
![[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol](/img/structure/B6982255.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B6982258.png)
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2,6-dicyclopropyl-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6982277.png)

